molecular formula C19H17ClN4O B2670080 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034563-44-3

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2670080
CAS No.: 2034563-44-3
M. Wt: 352.82
InChI Key: PNMUUIWZUHFQMB-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine intermediate can be synthesized through a coupling reaction between 2-bromopyridine and 3-bromopyridine in the presence of a palladium catalyst.

    Alkylation of the Bipyridine Intermediate: The bipyridine intermediate is then alkylated with chloromethylbenzene to introduce the chlorobenzyl group.

    Urea Formation: The final step involves the reaction of the alkylated bipyridine intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, while the chlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-N’-(4-chlorophenyl)urea: A similar urea derivative with chlorobenzyl and chlorophenyl groups.

    1-(Bipyridin-3-ylmethyl)-3-phenylurea: A compound with a bipyridine moiety and a phenyl group.

Uniqueness

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of both bipyridine and chlorobenzyl groups, which confer distinct chemical and biological properties. Its ability to coordinate with metal ions and interact with hydrophobic pockets in proteins makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-17-7-5-14(6-8-17)11-23-19(25)24-13-16-4-2-10-22-18(16)15-3-1-9-21-12-15/h1-10,12H,11,13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUUIWZUHFQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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